molecular formula C12H20O5 B1404242 Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate CAS No. 869109-31-9

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

Cat. No. B1404242
M. Wt: 244.28 g/mol
InChI Key: KGJGEGCBWIXNRP-UHFFFAOYSA-N
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Description

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O5 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate can be represented by the InChI code: 1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . It has a molecular weight of 244.29 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Amino and Fluoro Compounds

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a precursor in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These acids exhibit unique physical-chemical properties, such as distinct pKa values for their carboxylic and amino functions, which are influenced by stereoisomerism and interactions with fluorine atoms (Chernykh et al., 2016).

Anticancer Drug Development

Modification of ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid, including derivatives of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, has been explored as a strategy to develop more effective versions of carboplatin for cancer treatment. This approach combines these derivatives with N-methylpyrazole to design novel complexes with established antiproliferative effects against various cell lines (Pavlova et al., 2023).

Polymerization and Material Science

The compound also finds applications in material science, where its derivatives are used to synthesize novel polymers. Ethyl, isopropyl, and other substituted 1-bicyclobutanecarboxylate monomers, derivable from 1,1-cyclobutanedicarboxylic acid, exhibit behaviors akin to their vinyl counterparts in radical polymerizations. This results in materials with notable optical clarity, refractive indices, and thermal stability, underscoring the utility of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate in advanced polymer design (Drujon et al., 1993).

Medicinal Chemistry and Isomer Separation

Research into cis-[Pt(II)(mixed-NH3/RNH2)(3-OH-cyclobutane-1,1-dicarboxylate)] has highlighted the potential for creating compounds with distinct anticancer activities based on the spatial orientation of substituents on the cyclobutane ring. This work has contributed to understanding the structural basis for the anticancer efficacy of such complexes, providing insights into drug development processes (Jiang et al., 2018).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301, P301, P312, and P330 . It’s classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name

dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGEGCBWIXNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182944
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

CAS RN

869109-31-9
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869109-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Malashchuk, AV Chernykh… - European Journal of …, 2021 - Wiley Online Library
A reliable methodology for constructing 6‐fluoro‐spiro[3.3]heptane scaffold is developed. A vast library of 2‐mono‐ and 2,2‐difunctionalized 6‐fluoro‐spiro[3.3]heptane‐derived …

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